molecular formula C11H14O3 B8776723 2-(2,5-Dimethoxyphenyl)propanal

2-(2,5-Dimethoxyphenyl)propanal

Cat. No.: B8776723
M. Wt: 194.23 g/mol
InChI Key: QFJBSPZGZZMKOD-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with methoxy groups at the 2- and 5-positions of the phenyl ring. This compound is of interest due to its structural similarity to bioactive phenylpropanoids and related derivatives, which often exhibit pharmacological properties such as anti-inflammatory or neuroactive effects.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)propanal

InChI

InChI=1S/C11H14O3/c1-8(7-12)10-6-9(13-2)4-5-11(10)14-3/h4-8H,1-3H3

InChI Key

QFJBSPZGZZMKOD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanals and Propanones

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone (Compound 7 from )
  • Structure: A propanone derivative with hydroxyl and dimethoxy substituents.
  • Key Differences: The ketone group (propanone) replaces the aldehyde group in 2-(2,5-dimethoxyphenyl)propanal. Additionally, the hydroxyl group at the 4-position and methoxy groups at 3,5-positions alter electronic properties.
2-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-1-propanone (Compound 8 from )
  • Structure : Features a hydroxyl group at the 4-position and a single methoxy group at the 3-position.
  • Key Differences : Reduced methoxy substitution (one vs. two methoxy groups in the target compound) and a hydroxyl group may enhance polarity and hydrogen-bonding capacity.

Dimethoxy-Substituted Aromatic Acids

3-(2-Methoxyphenyl)propanoic Acid ()
  • Structure: Propanoic acid substituted with a single methoxy group at the 2-position.
  • Key Differences : The carboxylic acid group replaces the aldehyde, and the absence of a 5-methoxy group reduces steric and electronic effects.
  • Physicochemical Data :

    Property Value
    Molecular Formula C₁₀H₁₂O₃
    Molecular Weight 180.20 g/mol
    Melting Point 85–89°C
    CAS RN 6342-77-4
3-(2,4′-Dihydroxy-3′,5′-dimethoxyphenyl)propanoic Acid (Compound 5 from )
  • Structure: Propanoic acid with dihydroxy and dimethoxy substitutions.
  • Key Differences : Additional hydroxyl groups increase hydrophilicity, while the 2,4′,3′,5′ substitution pattern distinguishes it from the target compound’s 2,5-dimethoxy arrangement.

Ethylamino-Methylphenol Derivatives

2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH, )
  • Structure: A phenethylamine derivative with the same 2,5-dimethoxyphenyl group but linked to an ethylamino-methylphenol moiety.
  • Key Differences: The aldehyde group is absent, replaced by a secondary amine and phenol group.

Physicochemical and Analytical Comparisons

Table 1: Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Key Properties
This compound C₁₁H₁₄O₃ 194.23 2,5-dimethoxy Aldehyde Not reported (likely liquid)
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ 180.20 2-methoxy Carboxylic acid mp 85–89°C
3-(4-Hydroxy-3,5-dimethoxyphenyl)propanal analog C₁₁H₁₄O₅ 226.23 4-hydroxy-3,5-dimethoxy Aldehyde Hypothesized higher polarity
25H-NBOH C₁₇H₂₁NO₃ 299.35 2,5-dimethoxy + ethylamino-phenol Amine + phenol GC-MS confirmed

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